molecular formula C16H23NO4 B1597102 (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid CAS No. 98628-27-4

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

Cat. No.: B1597102
CAS No.: 98628-27-4
M. Wt: 293.36 g/mol
InChI Key: AIFKBFKJMQTYAM-ZDUSSCGKSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is a compound commonly used in organic synthesis. It is an amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Major Products

    Deprotection: The major product is the free amino acid.

    Coupling: The major products are peptides or peptide derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Biochemistry: It is used in the study of enzyme-substrate interactions and protein folding.

Mechanism of Action

The primary function of (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is unique due to its specific chain length and the presence of a phenyl group, which can influence its reactivity and the properties of the peptides it forms. Compared to other Boc-protected amino acids, it offers a balance of steric protection and reactivity, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFKBFKJMQTYAM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375926
Record name (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98628-27-4
Record name (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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